1-(4-methoxybenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
Overview
Description
1-(4-methoxybenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Conformational Analysis
The structural and molecular conformation of a closely related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied using X-ray analysis and AM1 molecular orbital methods. This research aimed to explore its potential as an antineoplastic agent, highlighting the importance of the compound's conformation and its interactions at the molecular level (Banerjee et al., 2002).
Synthetic Pathways and Derivatives
Significant efforts have been directed towards the synthesis of various derivatives that share a core structure with 1-(4-methoxybenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. For instance, enantioselective synthesis strategies have been developed for 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which may provide insights into novel synthetic routes for related compounds (Calvez, Chiaroni, & Langlois, 1998). Additionally, novel annulated products from aminonaphthyridinones suggest alternative pathways and potential pharmacological applications of structurally similar compounds (Deady & Devine, 2006).
Antibacterial and Antifungal Properties
Pyrrole-2-carboxamide derivatives, closely related to the target compound, have been synthesized and evaluated for their antibacterial activity, showing effectiveness against Gram-positive and Gram-negative bacterial strains. These findings indicate the potential use of this compound and its derivatives in developing new antibacterial agents (Mane et al., 2017).
Cytotoxicity and Anticancer Potential
Research into related compounds has also explored their cytotoxicity against various cancer cell lines, suggesting the potential for anticancer applications. For example, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which may imply similar potential for this compound in cancer therapy (Hassan, Hafez, & Osman, 2014).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-21-13-15(11-18(21)22)19(23)20-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUADAVJLVXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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